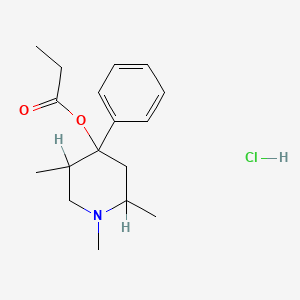

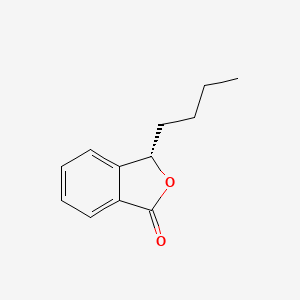

![molecular formula C26H44NNaO5S B3025750 2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

Vue d'ensemble

Description

L'acide taurolithocholique-d4 (sel de sodium) est une forme deutérée de l'acide taurolithocholique, un acide biliaire conjugué à la taurine. Ce composé est principalement utilisé comme standard interne en spectrométrie de masse pour la quantification de l'acide taurolithocholique. C'est un métabolite humain que l'on trouve principalement dans la bile et qui joue un rôle important dans divers processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide taurolithocholique-d4 (sel de sodium) implique l'incorporation d'atomes de deutérium dans la molécule d'acide taurolithocholique. Cela est généralement réalisé par des réactions d'échange hydrogène-deutériumLe produit final est ensuite converti en sa forme de sel de sodium pour la stabilité et la solubilité .

Méthodes de production industrielle

La production industrielle de l'acide taurolithocholique-d4 (sel de sodium) implique une synthèse à grande échelle utilisant des systèmes automatisés pour garantir une pureté et une cohérence élevées. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la teneur en deutérium et l'intégrité chimique globale. Le composé est généralement produit sous forme cristalline et stocké dans des conditions spécifiques pour éviter la dégradation .

Analyse Des Réactions Chimiques

Types de réactions

L'acide taurolithocholique-d4 (sel de sodium) subit diverses réactions chimiques, notamment :

Réduction : Le processus de réduction implique généralement l'ajout d'atomes d'hydrogène, conduisant à la formation de dérivés d'acides biliaires réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent utilisé pour modifier l'activité biologique du composé.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome en conditions acides.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés dans des conditions douces.

Substitution : Des agents halogénants comme le chlorure de thionyle et des nucléophiles comme les amines sont utilisés à des températures contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxo, des acides biliaires réduits et des analogues substitués, chacun avec des activités biologiques et des applications distinctes .

Applications de la recherche scientifique

L'acide taurolithocholique-d4 (sel de sodium) est largement utilisé dans la recherche scientifique en raison de sa stabilité et de ses propriétés uniques. Voici quelques applications clés :

Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification précise des acides biliaires.

Biologie : Étudié pour son rôle dans le métabolisme des acides biliaires et ses effets sur les processus cellulaires.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les maladies du foie et les troubles métaboliques.

Industrie : Utilisé dans le développement d'essais diagnostiques et de formulations pharmaceutiques

Mécanisme d'action

L'acide taurolithocholique-d4 (sel de sodium) exerce ses effets principalement par le biais d'interactions avec les récepteurs et les transporteurs des acides biliaires. Il module diverses voies de signalisation impliquées dans le métabolisme des acides biliaires, notamment l'activation de récepteurs nucléaires tels que le récepteur X de la farnésine (FXR) et le récepteur 1 des acides biliaires couplés aux protéines G (GPBAR1). Ces interactions influencent l'expression génique, le métabolisme des lipides et l'homéostasie cellulaire .

Applications De Recherche Scientifique

Taurolithocholic Acid-d4 (sodium salt) is widely used in scientific research due to its stability and unique properties. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of bile acids.

Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.

Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations

Mécanisme D'action

Taurolithocholic Acid-d4 (sodium salt) exerts its effects primarily through interactions with bile acid receptors and transporters. It modulates various signaling pathways involved in bile acid metabolism, including the activation of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence gene expression, lipid metabolism, and cellular homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide taurolithocholique : La forme non deutérée, communément utilisée dans des applications similaires, mais qui n'a pas la stabilité fournie par le deutérium.

Acide glycolithocholique : Un autre conjugué d'acide biliaire avec des activités et des applications biologiques différentes.

Acide lithocholique : Le composé parent, qui n'est pas conjugué à la taurine et qui a des voies métaboliques distinctes

Unicité

L'acide taurolithocholique-d4 (sel de sodium) est unique en raison de sa teneur en deutérium, qui offre une stabilité accrue et permet une quantification précise dans les applications analytiques. Cela le rend particulièrement précieux dans les milieux de recherche où la précision et la cohérence sont essentielles .

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-WRXPQEKCSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

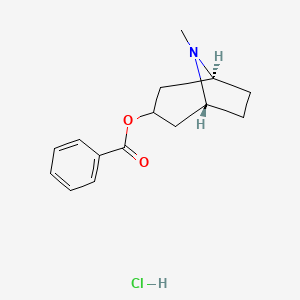

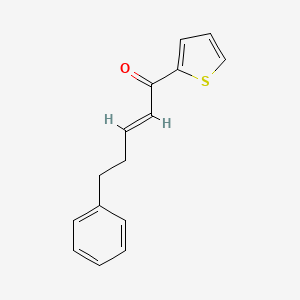

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

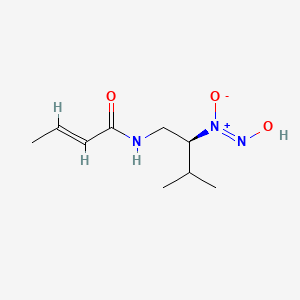

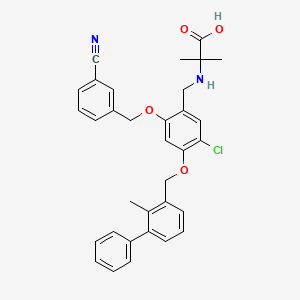

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

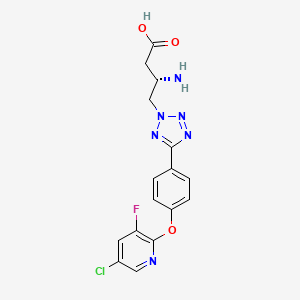

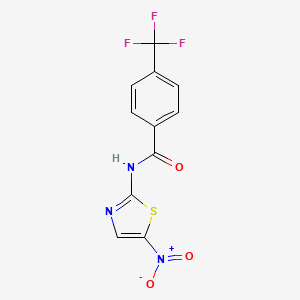

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)